An In-depth Technical Guide to 5-Chloropyridine-3-boronic acid
An In-depth Technical Guide to 5-Chloropyridine-3-boronic acid
CAS Number: 872041-85-5
This technical guide provides a comprehensive overview of 5-Chloropyridine-3-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and spectroscopic data.
Chemical Properties and Data
5-Chloropyridine-3-boronic acid is a stable, white to off-white solid at room temperature.[1] It is an essential reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.
Table 1: Chemical and Physical Properties of 5-Chloropyridine-3-boronic acid
| Property | Value | Reference |
| CAS Number | 872041-85-5 | [1][2] |
| Molecular Formula | C₅H₅BClNO₂ | [1][2] |
| Molecular Weight | 157.36 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 255-260 °C | [2] |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8°C | [2] |
| SMILES | OB(O)c1cncc(Cl)c1 | [2] |
| InChI Key | NJXYBTMCTZAUEE-UHFFFAOYSA-N | [1][2] |
Synthesis of 5-Chloropyridine-3-boronic acid
The synthesis of halopyridinylboronic acids, including 5-Chloropyridine-3-boronic acid, is often achieved through a regioselective halogen-metal exchange of a dihalopyridine precursor, followed by quenching with a trialkyl borate. A general and effective method involves the ortho-lithiation or halogen-metal exchange using organolithium reagents like n-butyllithium (nBuLi) at low temperatures.
Representative Experimental Protocol: Lithiation-Borylation of 3,5-Dichloropyridine
This protocol is a representative example for the synthesis of 5-Chloropyridine-3-boronic acid, based on established methods for analogous compounds.
Workflow for the Synthesis of 5-Chloropyridine-3-boronic acid
Caption: A typical workflow for the synthesis of 5-Chloropyridine-3-boronic acid.
Materials:
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3,5-Dichloropyridine
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropyl borate
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2 M Hydrochloric acid (HCl)
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Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 3,5-dichloropyridine (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
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Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Work-up: Quench the reaction by slowly adding 2 M HCl at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to yield 5-Chloropyridine-3-boronic acid as a solid.
Applications in Drug Discovery and Development
5-Chloropyridine-3-boronic acid is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its utility stems from its ability to participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of the 5-chloropyridinyl moiety into complex molecular scaffolds.
Key Applications:
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Orexin Receptor Antagonists: It is used in the synthesis of potent and selective orexin-2 receptor antagonists, such as MK-1064, which are being investigated for the treatment of insomnia.[2]
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PET Radioligands: This boronic acid is a precursor for the preparation of positron emission tomography (PET) radioligands like [¹¹C]MK-1064, which are crucial tools for in vivo imaging of orexin-2 receptors in the brain.[2]
-
Enzyme Inhibitors: It serves as a key building block for the synthesis of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, which are potential anti-inflammatory and analgesic agents.[2]
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Bromodomain Inhibitors: 5-Chloropyridine-3-boronic acid is utilized in the preparation of ATAD2 bromodomain inhibitors, which are being explored as potential anti-cancer therapeutics.[2]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of 5-Chloropyridine-3-boronic acid with an aryl bromide.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
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5-Chloropyridine-3-boronic acid
-
Aryl bromide
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Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 5-Chloropyridine-3-boronic acid (1.2 eq), the aryl bromide (1.0 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Spectroscopic Data
Accurate spectroscopic data is crucial for the identification and quality control of 5-Chloropyridine-3-boronic acid.
Table 2: Predicted Spectroscopic Data for 5-Chloropyridine-3-boronic acid
| Spectroscopy | Predicted Data |
| ¹H NMR (in DMSO-d₆) | δ 8.75 (d, 1H), 8.55 (d, 1H), 8.10 (s, 2H, B(OH)₂), 8.05 (t, 1H) |
| ¹³C NMR (in DMSO-d₆) | δ 150.5, 147.2, 140.1, 132.8, 125.0 (Note: The carbon attached to boron may not be observed or may be broad) |
| Mass Spectrometry (ESI+) | m/z 158.0 [M+H]⁺ |
Note: Predicted chemical shifts can vary depending on the solvent and experimental conditions.
This technical guide provides a summary of the key properties, synthesis, and applications of 5-Chloropyridine-3-boronic acid. For further detailed information, researchers are encouraged to consult the cited literature and relevant safety data sheets.



